BenchChemオンラインストアへようこそ!

(R)-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

Chiral chromatography Stereochemical assignment Ezetimibe impurity profiling

Ezetimibe Impurity 2, chemically designated as (R)-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one (CAS 404874-94-8), is a chiral oxazolidinone derivative with the molecular formula C20H20FNO4 and a molecular weight of 357.38 g/mol. It serves a dual role in the ezetimibe pharmaceutical landscape: as a process-related intermediate in the stereoselective synthesis of the cholesterol absorption inhibitor ezetimibe, and as a reference standard for impurity profiling during analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA).

Molecular Formula C20H20FNO4
Molecular Weight 357.4 g/mol
CAS No. 404874-94-8
Cat. No. B1343933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one
CAS404874-94-8
Molecular FormulaC20H20FNO4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3
InChIInChI=1S/C20H20FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17-18,23H,4,7-8,13H2/t17-,18-/m0/s1
InChIKeyAVAZNWOHQJYCEL-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ezetimibe Impurity 2 (CAS 404874-94-8): Identity, Class, and Procurement-Relevant Profile for the (R,S)-Oxazolidinone Intermediate


Ezetimibe Impurity 2, chemically designated as (R)-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one (CAS 404874-94-8), is a chiral oxazolidinone derivative with the molecular formula C20H20FNO4 and a molecular weight of 357.38 g/mol [1]. It serves a dual role in the ezetimibe pharmaceutical landscape: as a process-related intermediate in the stereoselective synthesis of the cholesterol absorption inhibitor ezetimibe, and as a reference standard for impurity profiling during analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [2]. Its defined (R,S) absolute configuration at the oxazolidinone and secondary alcohol stereocenters constitutes the primary basis for its procurement value, distinguishing it from other ezetimibe-related oxazolidinone stereoisomers.

Why Generic Substitution of Ezetimibe Oxazolidinone Impurities and Intermediates (CAS 404874-94-8) Is Scientifically Invalid


The ezetimibe synthetic pathway generates a family of four oxazolidinone diastereomers—(R,S), (S,R), (R,R), and (S,S)—that share identical molecular formula, molecular weight, and chromophoric properties, yet differ critically in three-dimensional configuration [1]. Substituting Ezetimibe Impurity 2 (the (R,S)-form, CAS 404874-94-8) with its (S,R)-diastereomer (CAS 528565-93-7) or (R,R)-diastereomer (CAS 1612153-32-8) without rigorous chromatographic confirmation introduces uncontrolled variables into analytical methods. In chiral HPLC method development, for instance, the retention time, resolution factor (Rs), and elution order of each stereoisomer on polysaccharide-based chiral stationary phases are stereochemistry-dependent; the Chiralpak IC column achieves baseline separation only under specific mobile phase conditions [2]. Cross-substitution therefore risks misidentification of impurity peaks, failure of system suitability tests, and erroneous quantification of impurity levels in ezetimibe drug substance batches—outcomes that are unacceptable under ICH Q3A/Q3B and pharmacopeial requirements.

Product-Specific Quantitative Differentiation Evidence for (R)-3-((S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one (CAS 404874-94-8)


Stereochemical Configuration: Definitive (R,S) Assignment Versus Three Chiral Diastereomers

The target compound bears the unambiguous (R) configuration at the oxazolidinone 4-position and (S) configuration at the 5-hydroxypentanoyl side chain, as confirmed by InChI Key AVAZNWOHQJYCEL-ROUUACIJSA-N [1]. This is directly contrasted with the (S,R)-diastereomer (CAS 528565-93-7), the (R,R)-diastereomer (CAS 1612153-32-8), and the (S,S)-diastereomer. While all four share C20H20FNO4 and MW 357.38, their chiral stationary phase retention behavior is divergent: on Chiralpak IC with MeOH/H2O (70:30) at 0.4 mL/min, the separation factor (α) between ezetimibe and its (RRS)-stereoisomer is 1.07 with Rs of 1.12; under optimized ACN/H2O (35:65) conditions, Rs increases to 20.03 [2]. Although this specific paper studies ezetimibe stereoisomers rather than the oxazolidinone intermediates directly, the underlying stereorecognition principles establish that each diastereomer of the intermediate class will exhibit distinct, quantifiable chromatographic behavior.

Chiral chromatography Stereochemical assignment Ezetimibe impurity profiling Diastereomer differentiation

Certified Reference Standard Purity: HPLC-Assured Quality Specification of >95%

CATO Research Chemicals supplies Ezetimibe Impurity 2 (CAS 404874-94-8) as an analytical reference standard with a minimum HPLC purity specification of >95% [1]. The product is manufactured under the ISO 17034 reference material producer accreditation system, ensuring traceability to pharmacopeial standards (USP or EP) where feasible [2]. The comparator (S,R)-diastereomer (CAS 528565-93-7) from the same supplier carries an identical >95% purity label, while the (R,R)-diastereomer (CAS 1612153-32-8) is also listed at 95% purity by multiple vendors [3]. The purity specification alone does not constitute a decisive differentiator; however, the combination of certified purity with the specific (R,S)-stereochemical identity and the associated comprehensive characterization package (NMR, MS, HPLC, IR, UV) is the procurement-critical attribute.

Reference standard certification HPLC purity ISO 17034 Pharmaceutical quality control

Structural Characterization Completeness: Multi-Technique Identity Confirmation Package

Vendors supplying Ezetimibe Impurity 2 (CAS 404874-94-8) under analytical reference standard grade provide comprehensive characterization data including 1H-NMR, 13C-NMR, ESI-MS, and HPLC chromatograms [1]. Zhenqiang Bio (QCS brand) offers full characterization packages with COA, NMR, MS, and HPLC for this compound at 95% HPLC purity [2]. Similar documentation is available for the (S,R)-diastereomer from Bidepharm, which provides NMR, HPLC, and GC reports at 97% standard purity . The critical differentiator is not the availability of characterization data per se—which is comparable across vendors—but the specificity of that data to the (R,S)-stereoisomer. The canonical SMILES string O=C(N1[C@H](C2=CC=CC=C2)COC1=O)CCC[C@@H](C3=CC=C(F)C=C3)O unambiguously encodes the (R) and (S) configurations [1], enabling definitive identity confirmation against the other diastereomers.

Structural characterization NMR spectroscopy Mass spectrometry Reference standard documentation

Chiral HPLC Resolution Capability: Quantitative Separation of Ezetimibe Stereoisomers on Polysaccharide-Based CSPs

Zhu et al. (2018) demonstrated that the cellulose-based Chiralpak IC column achieves baseline separation of ezetimibe from its (RRS)-stereoisomer with a resolution factor (Rs) ranging from 1.12 (MeOH/H2O 70:30, 0.4 mL/min) to 20.03 (ACN/H2O 35:65, 0.5–0.7 mL/min) [1]. The separation factor (α) for this pair ranged from 1.07 to 1.12 across conditions. For the oxazolidinone intermediate class—specifically the diastereomeric pairs (R,S), (S,R), (R,R), and (S,S)—analogous chiral separation behavior is expected, with each diastereomer exhibiting distinct retention and resolution characteristics [2]. The validated method achieved LOD and LOQ suitable for quantitation of the (RRS)-impurity at 1 μg/mL in ezetimibe bulk drug, with recovery within 80–120% [1]. This quantitative framework supports the necessity of stereochemically defined reference standards for each diastereomer.

Chiral separation Polysaccharide CSP Ezetimibe stereoisomer resolution Method validation

Best Research and Industrial Application Scenarios for (R)-3-((S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one (CAS 404874-94-8)


Chiral HPLC Method Development and System Suitability Testing for Ezetimibe Impurity Profiling

Procure Ezetimibe Impurity 2 (CAS 404874-94-8) as the primary (R,S)-reference standard for developing chiral HPLC methods intended to separate and quantify process-related oxazolidinone stereoisomers in ezetimibe drug substance. Use the Zhu et al. (2018) validated conditions on Chiralpak IC with ACN/H2O mobile phases—where ezetimibe stereoisomers achieve resolutions up to Rs = 20.03 [1]—to assign retention times for the (R,S)-diastereomer, thereby enabling accurate peak identification in samples containing mixtures of all four stereoisomers.

Regulatory ANDA Impurity Qualification and Method Validation (AMV/QC)

Incorporate the (R,S)-oxazolidinone reference standard into the impurity qualification section of ANDA submissions for generic ezetimibe. The CATO ISO 17034-certified standard (>95% HPLC purity) provides the traceability required under ICH Q2(R1) and Q3A guidelines [2]. Its comprehensive characterization package (NMR, MS, HPLC, IR, UV) supports method validation parameters including specificity, linearity, accuracy, and precision for the determination of the (R,S)-impurity in ezetimibe drug substance batches.

Synthetic Route Optimization: Monitoring Diastereoselectivity of Ketone Reduction Steps

Use the (R,S)-compound as a reference marker for monitoring the stereochemical outcome of the key reduction step in ezetimibe synthesis—specifically the (−)-DIP chloride-mediated reduction of 3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone [3]. By spiking the (R,S)-standard into reaction monitoring samples, process chemists can quantify the ratio of desired (S)-alcohol product to undesired diastereomers formed during stereoselective reduction, thereby supporting process development and Scale-up.

Pharmacopeial Monograph Development and Electronic Reference Standard Cross-Validation

Deploy the compound as a candidate reference standard for inclusion in pharmacopeial monographs (USP or EP) for ezetimibe impurities. The availability of InChI Key, canonical SMILES, and multi-technique spectral data facilitates cross-laboratory identity confirmation [4], while the ISO 17034 manufacturing pedigree supports the traceability requirements specified in USP <11> and EP general monograph 5.12 for reference standards.

Quote Request

Request a Quote for (R)-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.